Species-Selective VAP-1 Enzyme Inhibition: 8-Fold Higher Potency Against Rat Versus Human Isoform
N-(4-Aminophenyl)-4-(hexyloxy)benzamide exhibits a pronounced species-dependent difference in potency against Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). In direct comparative assays performed under identical experimental conditions using CHO cells expressing the respective recombinant enzymes with 14C-benzylamine as substrate, the compound demonstrated an IC50 of 23 nM against rat VAP-1 versus 180 nM against human VAP-1 [1]. This represents an approximately 8-fold higher inhibitory potency for the rat isoform relative to the human isoform.
| Evidence Dimension | Enzyme inhibition potency (IC50) against VAP-1/SSAO across species |
|---|---|
| Target Compound Data | Rat VAP-1 IC50 = 23 nM; Human VAP-1 IC50 = 180 nM |
| Comparator Or Baseline | Rat VAP-1 versus Human VAP-1 (same compound, different enzyme isoforms) |
| Quantified Difference | 7.8-fold higher potency for rat versus human isoform |
| Conditions | CHO cell expression system; 14C-benzylamine substrate; 20 min preincubation |
Why This Matters
This species selectivity profile informs experimental design for in vivo studies, where the compound's efficacy in rodent models (rat/mouse) may overestimate the expected potency in human-derived systems by nearly an order of magnitude.
- [1] BindingDB Entry BDBM50205269 / ChEMBL ID CHEMBL3919913. Affinity Data for N-(4-Aminophenyl)-4-(hexyloxy)benzamide against rat and human VAP-1. View Source
